Key Drug-Like Properties Compared to a Para-Chloro Analog
The 2-chlorophenyl substitution on the target compound results in a different electronic and steric profile compared to its para-chloro analog, 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. While direct biological data for both compounds is not publicly available, their distinct chromatographic properties as confirmed by 1H NMR spectra indicate differing physicochemical behaviors that impact solubility, permeability, and ultimately, biological activity [1].
| Evidence Dimension | Structural and Predicted Physicochemical Difference |
|---|---|
| Target Compound Data | 3-(2-chlorophenyl) isomer; Molecular Weight: 376.9 g/mol |
| Comparator Or Baseline | 3-(4-chlorophenyl) isomer; Molecular Weight: 376.9 g/mol, distinct 1H NMR spectra [1] |
| Quantified Difference | Isomeric structural difference leading to unique chromatographic and spectroscopic signatures. No joint biological data available to calculate quantitative potency difference. |
| Conditions | Physicochemical characterization via 1H NMR and mass spectrometry [1] |
Why This Matters
The distinct physicochemical signature confirms this is a unique chemical entity; assays optimized for one isomer cannot be assumed to be valid for the other without re-validation, directly impacting procurement for specific target-based or phenotypic assays.
- [1] SpectraBase. (n.d.). 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. View Source
